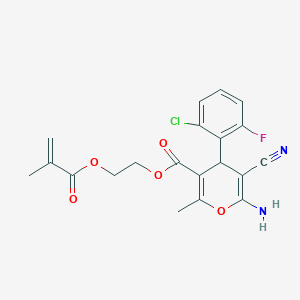

2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves a single-step multicomponent reaction. This process combines 2-(methacryloyloxy)ethyl 3-oxobutanoate with an aldehyde and malononitrile, using K2CO3 as a catalyst in an aqueous medium. The methodology is noted for its excellent yield, operational simplicity, and eco-friendly nature due to the use of readily available catalysts. The work-up process is also described as trouble-free, which is advantageous for practical applications .

Molecular Structure Analysis

The confirmation of the molecular structure of the synthesized compound is achieved through various analytical techniques. NMR, FT-IR, and single crystal X-ray crystallography are employed to ascertain the structure. Theoretical calculations of the FT-IR spectral data are compared with experimental results, showing good consistency. Additionally, analyses such as Mulliken population, HOMO-LUMO, and MEP (Molecular Electrostatic Potential) are performed to gain further insight into the electronic properties of the molecule .

Chemical Reactions Analysis

The compound can undergo various chemical reactions to form different derivatives. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of heterocyclic compounds. These include 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine derivatives. The transformations occur upon treatment with various nucleophilic reagents such as malononitrile, hydrazine hydrate, hydroxylamine hydrochloride, (arylmethylene)malononitrile, cyanoacetamide, and acetic anhydride .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties such as melting point, solubility, or stability, the analyses conducted imply that the compound has distinct electronic and structural characteristics. The use of analytical and theoretical methods to compare and validate the molecular structure suggests that the compound's properties are well-defined and understood within the scope of the research. The ability to undergo transformation into various derivatives also indicates a level of chemical reactivity that could be further explored for potential applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization : Kumar et al. (2019) developed a facile methodology for synthesizing a multifunctional 4H-pyran-3-carboxylate, including the compound . Their study highlights a single-step multicomponent reaction utilizing K2CO3 as a catalyst in an aqueous medium. This method offers excellent yield, operational ease, and eco-friendliness (Kumar et al., 2019).

Structural Studies : A study by Kathavarayan et al. (2022) focused on the synthesis of a crystalline organic compound similar to the one , characterizing it through spectral techniques and single-crystal XRD. Their analysis included Hirshfeld surface studies and frontier molecular orbital (FMO) approach for insight into the electronic properties (Kathavarayan et al., 2022).

Corrosion Inhibition : Research by Saranya et al. (2020) on pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. This study highlights the potential industrial applications of these compounds (Saranya et al., 2020).

Ultrasound-Assisted Synthesis : Kumbhani et al. (2022) reported on the ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives under aqueous media. Their approach emphasizes the economic and eco-friendly aspects of the synthesis process (Kumbhani et al., 2022).

Antimicrobial Activity : Ghashang et al. (2013) described a solvent-free synthesis method for ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, including the compound . They evaluated these compounds for their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in pharmaceuticals (Ghashang et al., 2013).

Mecanismo De Acción

Target of Action

It’s suggested that it may interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Mode of Action

Given its potential interaction with monoamine neurotransmitters, it may work by modulating the release or reuptake of these neurotransmitters, thereby influencing mood regulation .

Biochemical Pathways

The compound may affect the noradrenergic, dopaminergic, and serotonergic systems, which are involved in the regulation of mood and emotion . The malfunction of these systems is often associated with depression . .

Result of Action

It’s suggested that the compound may have potential antidepressant effects, given its possible interaction with monoamine neurotransmitters .

Propiedades

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O5/c1-10(2)19(25)27-7-8-28-20(26)15-11(3)29-18(24)12(9-23)16(15)17-13(21)5-4-6-14(17)22/h4-6,16H,1,7-8,24H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFELJERLJOBQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(=O)C(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)